molecular formula C15H22O B1346255 2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal CAS No. 67467-96-3

2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal

Cat. No. B1346255
Key on ui cas rn: 67467-96-3
M. Wt: 218.33 g/mol
InChI Key: YEDZFQXXPSYBGE-UHFFFAOYSA-N
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Patent
US04202894

Procedure details

A mixture of 172 g of α-methyl-allylidene diacetate and 160 g of p-tert.amyl-benzene is allowed to drop in to a mixture, cooled to -10° C., of 637 g of p-tert.amyl-benzene, 211 g of titanium tetrachloride and 3 g of boron trifluoride etherate while stirring over a period of 1.5 hours. The mixture is subsequently stirred at -10° C. for 45 minutes and then poured on to a mixture of 800 ml of ice-water and 140 ml of concentrated hydrochloric acid in order to hydrolyse the titanium tetrachloride. The organic layer is separated, washed neutral with water and 5% sodium bicarbonate solution, dried over sodium sulphate and the excess p-tert.amyl-benzene is distilled in a water-jet vacuum. (Boiling point 108° C./20 Torr). The residue, crude 3-(p-tert.amyl-phenyl)-2-methyl-1-propenyl acetate, is taken up in 190 ml of methanol, treated with a solution of 80 g of potassium carbonate in 145 ml of water and heated at reflux with intensive stirring until the saponification has been completed. The methanol is distilled and the organic phase is separated and distilled. There is obtained pure 3-(p-tert.amyl-phenyl)-2-methyl-propionaldehyde of boiling point 109°-111° C./0.06 Torr.
Name
α-methyl-allylidene diacetate
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
637 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
211 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:5]([O:9]C(=O)C)(C)[CH:6]=[CH2:7])(=O)C.[C:13]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([CH2:16][CH3:17])([CH3:15])[CH3:14].B(F)(F)F.[CH3:28]COCC>[Ti](Cl)(Cl)(Cl)Cl.Cl>[C:13]([C:18]1[CH:19]=[CH:20][C:21]([CH2:28][CH:5]([CH3:9])[CH:6]=[O:7])=[CH:22][CH:23]=1)([CH2:16][CH3:17])([CH3:14])[CH3:15] |f:2.3|

Inputs

Step One
Name
α-methyl-allylidene diacetate
Quantity
172 g
Type
reactant
Smiles
C(C)(=O)OC(C=C)(C)OC(C)=O
Name
Quantity
160 g
Type
reactant
Smiles
C(C)(C)(CC)C1=CC=CC=C1
Step Two
Name
Quantity
637 g
Type
reactant
Smiles
C(C)(C)(CC)C1=CC=CC=C1
Name
Quantity
3 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
211 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
800 mL
Type
reactant
Smiles
Name
Quantity
140 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring over a period of 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred at -10° C. for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed neutral with water and 5% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the excess p-tert.amyl-benzene is distilled in a water-jet vacuum
ADDITION
Type
ADDITION
Details
treated with a solution of 80 g of potassium carbonate in 145 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
with intensive stirring until the saponification
DISTILLATION
Type
DISTILLATION
Details
The methanol is distilled
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(CC)C1=CC=C(C=C1)CC(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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